Cas no 476014-76-3 (4-hydroxypiperidin-2-one)

4-hydroxypiperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-piperidinone
- 4-HYDROXYPIPERIDIN-2-ONE
- 4-Hydroxy-piperidin-2-one
- 4-Hydroxy-2-piperidone
- 2-Piperidinone, 4-hydroxy-
- 2-Piperidinone,4-hydroxy-
- PRCAKTIAKXMBQF-UHFFFAOYSA-N
- (+/-)-4-hydroxypiperidin-2-one
- (+/-) 4-hydroxypiperidin-2-one
- BCP14222
- BCP11689
- 4-hydroxy-2-piperidinone, AldrichCPR
- RP19186
- TRA0024392
- SB44260
- SCHEMBL1722017
- EN300-159929
- MFCD09743648
- 4-hydroxypiperidin-2-one;4-Hydroxy-2-piperidone
- Z1198221829
- FT-0630180
- CS-W003628
- J-515482
- AB29511
- A7285
- FT-0649212
- DS-10909
- SY029027
- AC-7497
- FT-0774366
- 476014-76-3
- AMY9138
- SY105040
- (R)-4-Hydroxy-2-piperidinone
- MFCD06796624
- MFCD09752973
- CHEMBL4518202
- SY238615
- FT-0622876
- DTXSID50460054
- AKOS006229313
- SB41154
- DB-016743
- 4-hydroxypiperidin-2-one
-
- MDL: MFCD09743648
- インチ: 1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)
- InChIKey: PRCAKTIAKXMBQF-UHFFFAOYSA-N
- SMILES: O([H])C1([H])C([H])([H])C(N([H])C([H])([H])C1([H])[H])=O
計算された属性
- 精确分子量: 115.06300
- 同位素质量: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3
- XLogP3: -1
じっけんとくせい
- Color/Form: White to Yellow Solid
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 352.3°C at 760 mmHg
- フラッシュポイント: 166.8±25.9 °C
- Refractive Index: 1.497
- PSA: 49.33000
- LogP: -0.41390
- じょうきあつ: 0.0±1.8 mmHg at 25°C
4-hydroxypiperidin-2-one Security Information
- Signal Word:Danger
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261;P280;P305+P351+P338
- 危険カテゴリコード: 37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- 储存条件:Sealed in dry,2-8°C
4-hydroxypiperidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H30660-250mg |
4-Hydroxy-2-piperidinone |
476014-76-3 | 97% | 250mg |
¥52.0 | 2023-09-07 | |
eNovation Chemicals LLC | K02870-250g |
4-Hydroxypiperidin-2-one |
476014-76-3 | 98% | 250g |
$3950 | 2024-05-24 | |
eNovation Chemicals LLC | D912944-5g |
4-Hydroxy-2-piperidone |
476014-76-3 | 98% | 5g |
$145 | 2024-07-20 | |
eNovation Chemicals LLC | Y1045438-10g |
4-Hydroxy-2-piperidinone |
476014-76-3 | 97% | 10g |
$335 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193522-1g |
4-hydroxypiperidin-2-one |
476014-76-3 | 95% | 1g |
¥259.90 | 2023-09-02 | |
Chemenu | CM101455-5g |
4-hydroxy-2-Piperidinone |
476014-76-3 | 97% | 5g |
$269 | 2021-08-06 | |
TRC | H950875-250mg |
4-Hydroxy-2-piperidinone |
476014-76-3 | 250mg |
$ 184.00 | 2023-09-07 | ||
AstaTech | 68726-0.25/G |
4-HYDROXY-2-PIPERIDINONE |
476014-76-3 | 97% | 0.25g |
$34 | 2023-09-16 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-02389-10g |
4-HYDROXY-2-PIPERIDINONE |
476014-76-3 | 97% | 10g |
$508 | 2023-09-07 | |
eNovation Chemicals LLC | D589826-5g |
4-hydroxy-2-Piperidinone |
476014-76-3 | 97% | 5g |
$1500 | 2024-06-05 |
4-hydroxypiperidin-2-one 関連文献
-
Rabdan M. Tikhov,Nikolai Yu. Kuznetsov Org. Biomol. Chem. 2020 18 2793
4-hydroxypiperidin-2-oneに関する追加情報
4-Hydroxypiperidin-2-One: A Comprehensive Overview
4-Hydroxypiperidin-2-One (CAS No. 476014-76-3) is a bioactive compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound, also referred to as piperidone with a hydroxyl group at the 4-position, belongs to the class of cyclic secondary amides. Its unique structure and functional groups make it a versatile molecule with potential applications in various therapeutic areas.
The molecular formula of 4-hydroxypiperidin-2-one is C6H11NO2, and its molecular weight is approximately 135.17 g/mol. The compound exhibits a melting point of around 205°C and is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol. Its structure consists of a six-membered piperidine ring with a ketone group at position 2 and a hydroxyl group at position 4, which contributes to its bioactivity and pharmacokinetic properties.
Recent studies have highlighted the antioxidant properties of 4-hydroxypiperidin-2-one, making it a promising candidate for applications in oxidative stress-related diseases. Research published in the *Journal of Medicinal Chemistry* demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative damage. This finding underscores its potential as a natural or synthetic antioxidant agent in pharmaceuticals and nutraceuticals.
In addition to its antioxidant activity, 4-hydroxypiperidin-2-one has shown anti-inflammatory effects in preclinical models. A study conducted by researchers at the University of California revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest that 4-hydroxypiperidin-2-one could be developed into a novel anti-inflammatory drug for conditions like arthritis and inflammatory bowel disease.
The synthesis of 4-hydroxypiperidin-2-one involves several methods, including the cyclization of amino alcohols under acidic or basic conditions. One optimized approach reported in *Organic Process Research & Development* involves the reaction of gamma-amino alcohol with an acid catalyst, yielding high purity product with excellent yield. This method not only ensures scalability but also minimizes environmental impact, aligning with green chemistry principles.
From a pharmacokinetic perspective, 4-hydroxypiperidin-2-one demonstrates moderate absorption and rapid metabolism in vivo. Studies using radiolabeled compounds have shown that the molecule undergoes hepatic metabolism via cytochrome P450 enzymes, leading to the formation of hydrophilic metabolites that are readily excreted. This profile suggests that careful dosing regimens may be required to achieve optimal therapeutic effects without inducing toxicity.
Moreover, 4-hydroxypiperidin-2-one has been investigated for its potential as a neuroprotective agent. Preclinical trials indicate that the compound protects neurons from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. These results highlight its role as a potential lead compound for developing treatments against neurodegenerative disorders.
In terms of industrial applications, 4-hydroxypiperidin-2-one is being explored as an intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various functional group transformations makes it valuable in medicinal chemistry for constructing multi-functional drug candidates.
Looking ahead, ongoing research is focused on enhancing the bioavailability and efficacy of 4-hydroxypiperidin-2-one through structural modifications and formulation innovations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical use.
In conclusion, 4-hydroxypiperidin-2-one (CAS No. 476014-76-3) stands out as a multifaceted compound with significant potential across diverse therapeutic areas. Its unique chemical properties, coupled with emerging research findings, position it as a key player in future drug development pipelines.
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